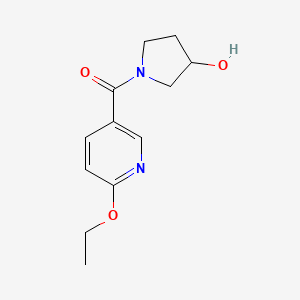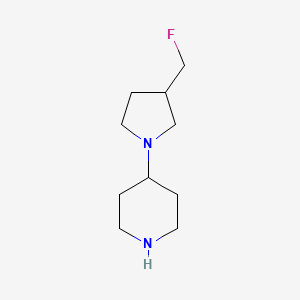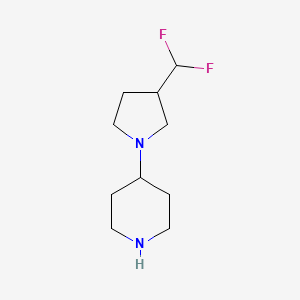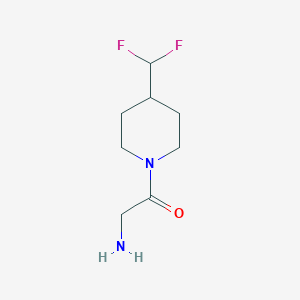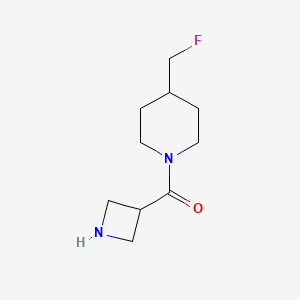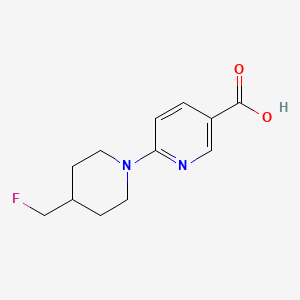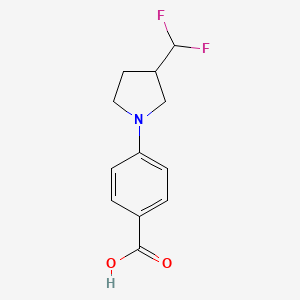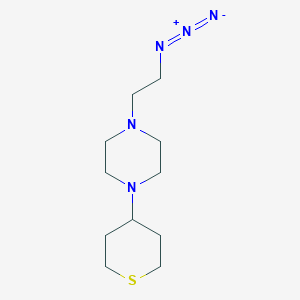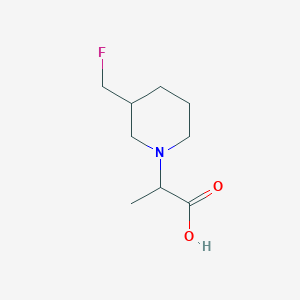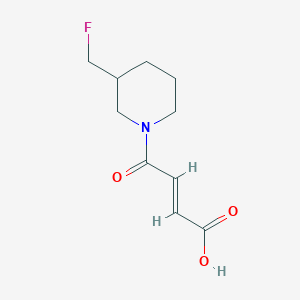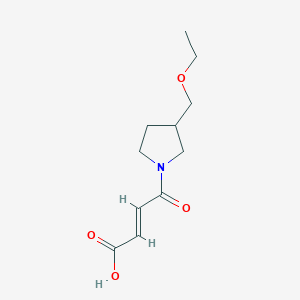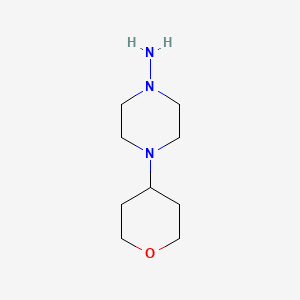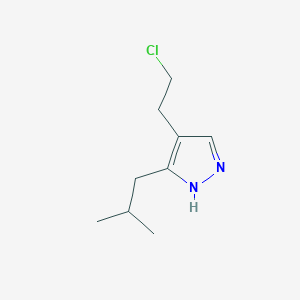
4-(2-chloroethyl)-3-isobutyl-1H-pyrazole
Vue d'ensemble
Description
4-(2-chloroethyl)-3-isobutyl-1H-pyrazole (CEIP) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic pyrazole that has been employed for a variety of purposes, including as a reagent for organic synthesis, as an inhibitor of enzymes, and as a fluorescent dye. This article will discuss the synthesis of CEIP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Catalysis and Material Science
- Palladium Complexes for Catalysis : Palladium(II) complexes derived from pyrazole-based ligands exhibit efficient catalytic properties for Suzuki-Miyaura coupling reactions, achieving yields up to 96% within 2 hours. These complexes serve as precursors for Pd4Se and PdSe nanoparticles, which also catalyze Suzuki coupling, indicating their significant role in catalysis (Sharma et al., 2013).
Organic Synthesis and Ligand Development
- Flexible Synthesis of Pyrazoles : A method for synthesizing pyrazoles with functionalized side chains attached to carbon 3 and varying alkyl and aryl substituents at carbon 5 offers a pathway to diverse pyrazole-based compounds. These derivatives serve as ligands and have implications in developing hydrogen bonding strategies due to the placement of a ligating side chain on a ring carbon (Grotjahn et al., 2002).
Photophysical and Photochemical Properties
- Photochemical Transformations : Study on chloro(4-methylpent-3-en-1-ynyl)carbene reveals its structure, photochemical transformations, and reactions with alkenes, highlighting the potential for developing new synthetic methods and materials based on pyrazole derivatives (Gvozdev et al., 2021).
Antimicrobial and Antitumor Evaluation
- Biological Properties : Novel pyrazoles exhibit biological properties including antimicrobial and antitumor activities. Their synthesis and characterization open new avenues for pharmaceutical applications and the development of therapeutic agents (Hamama et al., 2012).
Corrosion Inhibition
- Steel-Electrolyte Interface Protection : Pyrazole derivatives demonstrate effective corrosion inhibition on the steel-electrolyte interface, indicating their utility in protecting materials from corrosive environments. This application is particularly relevant in industrial settings where material durability is crucial (El Arrouji et al., 2020).
Molecular Docking and Anti-Diabetic Studies
- Anti-Diabetic Potential : Research on benzimidazole-pyrazoline hybrid molecules involves molecular docking and anti-diabetic studies, showing that these compounds can inhibit α-glucosidase. This suggests their potential as therapeutic agents for diabetes management (Ibraheem et al., 2020).
Propriétés
IUPAC Name |
4-(2-chloroethyl)-5-(2-methylpropyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2/c1-7(2)5-9-8(3-4-10)6-11-12-9/h6-7H,3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAWURVJMAPQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-3-isobutyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



